Cas no 1781329-42-7 (Methyl 2,2-difluorocyclopentane-1-carboxylate)

Methyl 2,2-difluorocyclopentane-1-carboxylate is a fluorinated cyclopentane derivative with applications in organic synthesis and pharmaceutical intermediates. The presence of two fluorine atoms at the 2-position enhances its reactivity and stability, making it a valuable building block for constructing complex fluorinated molecules. The ester functional group provides versatility for further transformations, such as hydrolysis or nucleophilic substitution. Its rigid cyclopentane backbone contributes to stereochemical control in synthetic pathways. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where fluorination can improve metabolic stability and binding affinity. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong bases.
Methyl 2,2-difluorocyclopentane-1-carboxylate structure
1781329-42-7 structure
Product name:Methyl 2,2-difluorocyclopentane-1-carboxylate
CAS No:1781329-42-7
MF:C7H10F2O2
Molecular Weight:164.149909496307
MDL:MFCD28968207
CID:4613634
PubChem ID:110209510

Methyl 2,2-difluorocyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2,2-difluorocyclopentane-1-carboxylate
    • Methyl 2,2-difluorocyclopentanecarboxylate
    • E72112
    • Z1778914789
    • Cyclopentanecarboxylic acid, 2,2-difluoro-, methyl ester
    • Methyl 2,2-difluorocyclopentane-1-carboxylate
    • MDL: MFCD28968207
    • インチ: 1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3
    • InChIKey: PLOMQPMDUPEXSF-UHFFFAOYSA-N
    • SMILES: FC1(CCCC1C(=O)OC)F

計算された属性

  • 精确分子量: 164.065
  • 同位素质量: 164.065
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 156.9±40.0 °C at 760 mmHg
  • フラッシュポイント: 48.0±22.2 °C
  • じょうきあつ: 2.8±0.3 mmHg at 25°C

Methyl 2,2-difluorocyclopentane-1-carboxylate Security Information

Methyl 2,2-difluorocyclopentane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-220981-0.25g
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
0.25g
$601.0 2023-09-16
Chemenu
CM464753-100mg
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%+
100mg
$203 2023-01-19
Enamine
EN300-220981-1.0g
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
1g
$1214.0 2023-05-31
Enamine
EN300-220981-10g
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
10g
$5221.0 2023-09-16
A2B Chem LLC
AV73934-50mg
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
50mg
$332.00 2024-04-20
1PlusChem
1P01AM1A-250mg
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
250mg
$805.00 2024-06-18
A2B Chem LLC
AV73934-5g
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
5g
$3741.00 2024-04-20
1PlusChem
1P01AM1A-100mg
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
100mg
$581.00 2024-06-18
1PlusChem
1P01AM1A-1g
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
1g
$1563.00 2024-06-18
1PlusChem
1P01AM1A-2g
methyl 2,2-difluorocyclopentane-1-carboxylate
1781329-42-7 95%
2g
$1262.00 2023-12-20

Methyl 2,2-difluorocyclopentane-1-carboxylate 関連文献

Methyl 2,2-difluorocyclopentane-1-carboxylateに関する追加情報

Methyl 2,2-Difluorocyclopentane-1-Carboxylate: A Comprehensive Overview

Methyl 2,2-difluorocyclopentane-1-carboxylate, with the CAS number 1781329-42-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a methyl ester derivative of 2,2-difluorocyclopentane carboxylic acid, characterized by its unique structural features and potential applications in various industries. Recent advancements in synthetic methodologies and its integration into novel materials have further highlighted its importance in contemporary research.

The molecular structure of methyl 2,2-difluorocyclopentane-1-carboxylate consists of a cyclopentane ring substituted with two fluorine atoms at the 2-position and a methyl ester group at the 1-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The fluorine atoms introduce electron-withdrawing effects, which can influence reactivity in various chemical transformations. Recent studies have demonstrated its utility as an intermediate in the synthesis of bioactive compounds and advanced materials.

One of the most notable applications of methyl 2,2-difluorocyclopentane-1-carboxylate lies in its role as a precursor for the preparation of fluorinated pharmaceuticals. Fluorinated compounds are highly sought after in drug discovery due to their unique pharmacokinetic profiles and enhanced bioavailability. Researchers have employed this compound as a key intermediate in the synthesis of antiviral agents and anticancer drugs, leveraging its ability to participate in diverse reaction pathways such as nucleophilic substitutions and cycloadditions.

In addition to its pharmaceutical applications, methyl 2,2-difluorocyclopentane-1-carboxylate has found relevance in the development of advanced materials. Its fluorinated structure contributes to thermal stability and chemical resistance, making it a candidate for use in high-performance polymers and coatings. Recent breakthroughs in polymer chemistry have utilized this compound as a monomer for synthesizing fluoropolymers with tailored properties, such as improved mechanical strength and corrosion resistance.

The synthesis of methyl 2,2-difluorocyclopentane-1-carboxylate typically involves multi-step processes that combine fluorination techniques with esterification reactions. One common approach involves the fluorination of cyclopentane carboxylic acid derivatives followed by esterification with methanol. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

From an environmental standpoint, researchers have explored the biodegradation pathways of methyl 2,2-difluorocyclopentane-1-carboxylate to assess its potential impact on ecosystems. Studies indicate that under specific conditions, this compound can undergo microbial degradation, albeit at slower rates compared to non-fluorinated analogs. These findings underscore the importance of responsible handling and disposal practices to mitigate environmental risks associated with its use.

In conclusion, methyl 2,2-difluorocyclopentane-1-carboxylate (CAS No: 1781329-42-7) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties make it an essential intermediate in drug development and materials science. As research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing modern chemistry and technology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1781329-42-7)Methyl 2,2-difluorocyclopentane-1-carboxylate
A1222716
Purity:99%/99%/99%
はかる:100mg/250mg/1g
Price ($):216/378/727